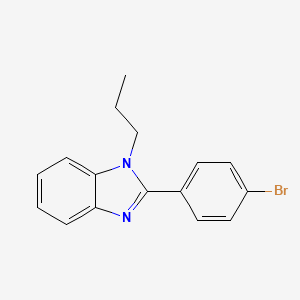![molecular formula C14H13NO4 B5802077 {2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
{2-[(3-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a nitrobenzyl group attached to a phenylmethanol moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 3-nitrobenzyl chloride with 2-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(3-nitrobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(3-nitrobenzyl)oxy]benzaldehyde or 2-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: Formation of {2-[(3-aminobenzyl)oxy]phenyl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{2-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitrobenzyl derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {2-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The ether linkage provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[(4-nitrobenzyl)oxy]phenyl}methanol
- {2-[(2-nitrobenzyl)oxy]phenyl}methanol
- {2-[(3-nitrobenzyl)oxy]phenyl}ethanol
Uniqueness
{2-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the nitro group on the benzyl moiety, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
[2-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-5-1-2-7-14(12)19-10-11-4-3-6-13(8-11)15(17)18/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXRLIGWQAOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![2,4-diphenylpyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(naphthalen-2-yloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)


![1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE](/img/structure/B5802075.png)


![2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide](/img/structure/B5802090.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5802096.png)
